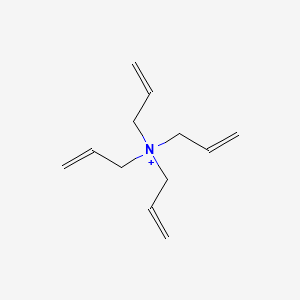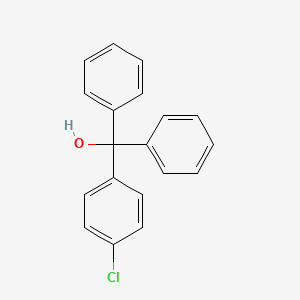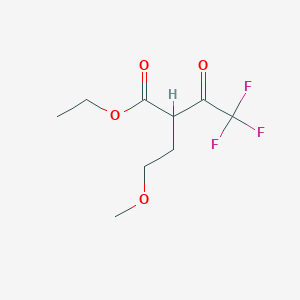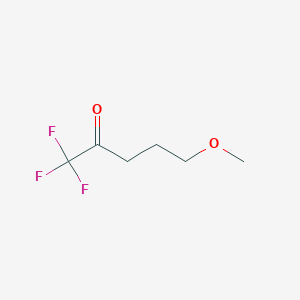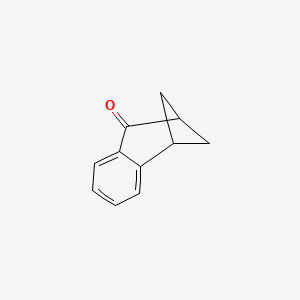
2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one
Vue d'ensemble
Description
2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one, also known as tetralone, is a cyclic organic compound with a fused-ring structure. It has been widely used in various fields such as pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Applications De Recherche Scientifique
Structural and Mechanistic Insights
A study by Anga et al. (2014) focuses on the synthesis and structural analysis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone and its alcohol derivative. The research provides valuable insights into the formation mechanisms and stabilization energy of intermolecular hydrogen bonding, which is crucial for understanding the compound's properties (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).
Photochemical Generation and Dimerization
Warrener, Pitt, and Russell (1993) investigated the photochemical generation of Isoindene from 1,4-dihydro-1,4-methanonaphthalene-2,3-dione and its subsequent dimerization. This study is significant for understanding the pericyclic processes involved in the formation of diastereomeric dimers (Warrener, Pitt, & Russell, 1993).
Homoconjugation in Radicals
Kawamura, Sugiyama, and Yonezawa (1983) examined 2,3-dimethylbicyclo[2.2.1]hept-2-en-7-yl and 6-methyl-1,4-dihydro-1,4-methanonaphthalen-9-yl radicals, providing insights into the delocalization of the odd electron and the nonplanarity of tervalent carbon atoms. This research contributes to the understanding of homoconjugation in such radicals (Kawamura, Sugiyama, & Yonezawa, 1983).
Influence on Molecular Dynamics
Gruhlke and Dölle (1998) explored the influence of molecular structure on molecular dynamics in liquids using alkyl 1,2,3,4-tetrahydro-1,4-methanonaphthalenes as model compounds. This study aids in understanding the relationship between molecular shape and reorientational motions (Gruhlke & Dölle, 1998).
Novel Photoinduced Anti-Markovnikov Addition
Morrison and Nylund (1976) reported on the irradiation of 2-methylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene in protic media, leading to novel anti-Markovnikov addition products. This research provides a new perspective on photoinduced reactions (Morrison & Nylund, 1976).
Cycloaddition Reactions
Halton and Russell (1991) studied the cycloaddition reactions of 9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene with various dienophiles, enhancing the understanding of electron-demand addition and reaction mechanisms (Halton & Russell, 1991).
Synthesis of Crown Ethers
Chou, Chen, and Chen (2003) reported the synthesis of bis-5,8-dimethoxy-1,4-methanonaphthalene-fused crown ethers using a novel synthetic route. This research contributes to the field of crown ether synthesis and its potential applications (Chou, Chen, & Chen, 2003).
Chemo- and Stereoselectivity in Cycloadditions
Mlostoń, Celeda, and Heimgartner (2003) explored the chemo- and stereoselective 1,3-dipolar cycloaddition reactions of thiocarbonyl ylides with a 1,4-methanonaphthalene-5,8-dione derivative. This research provides insights into the selective synthesis of polycyclic tetrahydrothiophene derivatives (Mlostoń, Celeda, & Heimgartner, 2003).
Ultrasensitive Colorimetric and Ratiometric Detection
Fanna et al. (2018) discussed the synthesis and application of a chemosensor for the detection of Cu2+ in aqueous solutions, utilizing 2,3-dihydro-1H-perimidin-2-yl phenol. This research is crucial for understanding the applications of these compounds in chemical sensing (Fanna et al., 2018).
Improved Synthesis of Annulated P-Benzoquinones
Marchand, Alihodžić, and Shukla (1998) reported an efficient synthesis method for substituted 1,4-dihydro-1,4-methanonaphthalene-5,8-diones. This research offers an improved approach for synthesizing complex annulated p-benzoquinones (Marchand, Alihodžić, & Shukla, 1998).
Propriétés
IUPAC Name |
tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLBJBYPPTQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618108 | |
| Record name | 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69584-47-0 | |
| Record name | 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



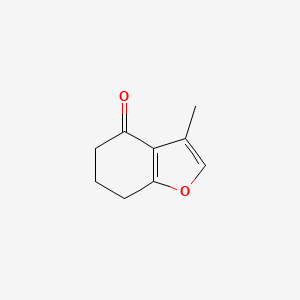
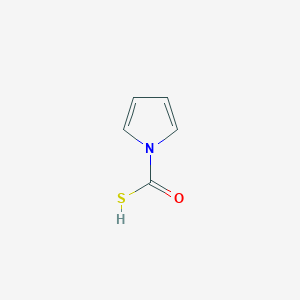
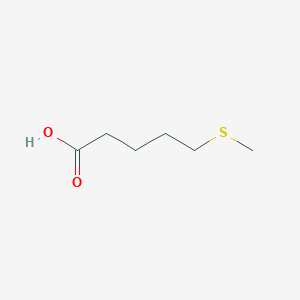
![N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide](/img/structure/B3056111.png)
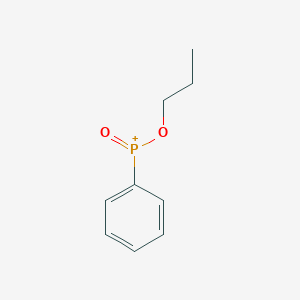
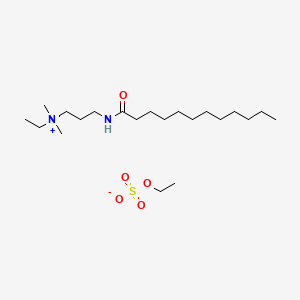

![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
